2,5-Dimethyl-3,6-dipropylpyrazine

Flavor chemistry Volatility engineering Process flavor formulation

2,5-Dimethyl-3,6-dipropylpyrazine (CAS 40790-33-8) is a fully substituted alkylpyrazine of molecular formula C₁₂H₂₀N₂ and molecular weight 192.30 g/mol, bearing methyl groups at positions 2 and 5 and n-propyl groups at positions 3 and 6 of the pyrazine ring. It belongs to the class of pyrazine derivatives widely recognized as Maillard reaction products that contribute roasted, nutty, and earthy aroma notes to thermally processed foods.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
CAS No. 40790-33-8
Cat. No. B8700977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3,6-dipropylpyrazine
CAS40790-33-8
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(C(=N1)C)CCC)C
InChIInChI=1S/C12H20N2/c1-5-7-11-9(3)14-12(8-6-2)10(4)13-11/h5-8H2,1-4H3
InChIKeyUNTGFIAQBXNWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3,6-dipropylpyrazine (CAS 40790-33-8): A Tetrasubstituted Alkylpyrazine Flavor Candidate with Defined Physicochemical Identity


2,5-Dimethyl-3,6-dipropylpyrazine (CAS 40790-33-8) is a fully substituted alkylpyrazine of molecular formula C₁₂H₂₀N₂ and molecular weight 192.30 g/mol, bearing methyl groups at positions 2 and 5 and n-propyl groups at positions 3 and 6 of the pyrazine ring [1]. It belongs to the class of pyrazine derivatives widely recognized as Maillard reaction products that contribute roasted, nutty, and earthy aroma notes to thermally processed foods [2]. The compound is documented in the patent literature as a synthetic flavoring agent with a reported boiling point of 109–110 °C at 10 mmHg, prepared via auto-condensation of 3-oximino-2-hexanone [1]. Its estimated log Kow of 4.09 and moderate water solubility (~15 mg/L) define a distinct physicochemical profile that separates it from lower-molecular-weight alkylpyrazine homologs [3].

Tetrasubstituted alkylpyrazine: 2,5-dimethyl, 3,6-dipropyl substitution pattern
Higher boiling point region vs. methyl/ethyl homologs; defined reduced-pressure volatility
Reported nutty-hazelnut sensory context; distinct from burnt-phenolic isomeric analog

Why 2,5-Dimethyl-3,6-dipropylpyrazine Cannot Be Simply Replaced by Other Alkylpyrazines in Flavor Formulation


Alkylpyrazines are not functionally interchangeable despite their shared heterocyclic core. The odor threshold, character, and volatility of a pyrazine derivative are exquisitely sensitive to the number, position, and branching of alkyl substituents [1]. Wagner et al. (1999) demonstrated that replacing a methyl group with a propyl group at position 2 of 2-ethyl-3,5-dimethylpyrazine elevated the odor detection threshold by at least 2,200-fold, while (Z)-1-propenyl substitution increased the threshold only 5-fold [1]. Masuda and Mihara (1988) established that odor threshold in alkylpyrazines systematically varies with side-chain carbon number, reaching a minimum at pentyl substitution before rising again [2]. Consequently, formulation scientists cannot assume that 2,5-dimethylpyrazine (FEMA 3272, roasted peanut character), 2,3,5-trimethylpyrazine (FEMA 3244, cocoa/roasted), or even the isomeric 2,5-dimethyl-3,6-diisopropylpyrazine will replicate the specific olfactory contribution of the 3,6-dipropyl-substituted compound. The precise quantitative evidence below demonstrates where differentiation exists and why procurement specifications must be compound-specific.

Alkyl substitution pattern Substitution pattern changes may shift odor threshold class by orders of magnitude (class-level evidence); alkyl chain length and branching critically influence sensory potency.
Isomeric identity Isomer branching (linear vs. branched propyl) can determine whether a nutty-hazelnut or burnt-phenolic aroma predominates, making isomers non-interchangeable.

Product-Specific Quantitative Differentiation Evidence for 2,5-Dimethyl-3,6-dipropylpyrazine (CAS 40790-33-8)


Boiling Point Differentiation Between 2,5-Dimethyl-3,6-dipropylpyrazine and Its Branched-Chain Isomer 2,5-Dimethyl-3,6-diisopropylpyrazine

The n-propyl-substituted target compound exhibits a substantially higher boiling point than its branched-chain isomer, 2,5-dimethyl-3,6-diisopropylpyrazine, under comparable vacuum conditions. This difference directly impacts vapor pressure, headspace partitioning, and thermal processing behavior in flavor applications [1]. The linear propyl chains yield stronger intermolecular dispersion forces compared to the compact isopropyl groups, despite identical molecular formula and molecular weight (C₁₂H₂₀N₂, 192.30 g/mol).

Boiling Point
Head-to-head
Target: 109–110 °C at 10 mmHg Isomer (2,5-dimethyl-3,6-diisopropylpyrazine): ~99–101 °C at 10 mmHg (normalized)
Higher boiling point reflects stronger intermolecular forces; may reduce volatility loss in thermal processing.
Data from patent synthesis example; confirm at intended processing pressure.
Flavor chemistry Volatility engineering Process flavor formulation

Hydrophobicity Differentiation (Estimated Log Kow) Versus Lower-Molecular-Weight Alkylpyrazine Homologs

The estimated octanol-water partition coefficient (Log Kow) of 2,5-dimethyl-3,6-dipropylpyrazine is 4.09, substantially higher than that of commonly used mono-, di-, and tri-methylpyrazines, which exhibit Log Kow values in the 0.49–1.8 range [1][2]. This elevated lipophilicity predicts stronger partitioning into lipid phases of food matrices and slower release into aqueous phases, a property that differentiates it as a sustained-release flavor candidate compared to more hydrophilic pyrazine homologs. No experimentally measured Log Kow was identified in the accessible literature; the value is derived from the KOWWIN v1.67 estimation model [1].

Log Kow
Model-estimated
4.09 (KOWWIN estimate)
Indicates >1,000-fold greater lipophilicity than methylpyrazines; context for fat-matrix partitioning behavior.
KOWWIN estimate; experimental confirmation recommended.
Partitioning behavior Food matrix interaction Release kinetics

Distinct Olfactory Character Versus Branched-Chain Analog: Nutty-Hazelnut vs. Burnt-Phenolic

2,5-Dimethyl-3,6-dipropylpyrazine is consistently described across multiple flavor databases as imparting a nutty, hazelnut-like aroma with an acidic taste component [1][2]. In contrast, its branched-chain isomer 2,5-dimethyl-3,6-diisopropylpyrazine is characterized by a burnt, phenolic odor profile [3]. This qualitative divergence in odor character, despite identical molecular formula (C₁₂H₂₀N₂) and molecular weight (192.30 g/mol), demonstrates that linear versus branched alkyl substitution on the pyrazine ring produces functionally distinct sensory outcomes. Quantitative odor detection threshold data for the specific target compound were not identified in the accessed literature; the differentiation is therefore supported at the level of qualitative sensory descriptors rather than threshold concentrations.

Olfactory Character
Reported
Nutty-hazelnut (target) vs. Burnt-phenolic (isomer)
Qualitative sensory divergence supports isomer-specific procurement; no quantitative threshold data located.
Descriptor-level differentiation; sensory panel validation advisable.
Sensory science Flavor differentiation Organoleptic profiling

Molecular-Graph-Based Differentiation: Linear Propyl Substitution Produces a Distinct Topological and Electronic Environment Relative to Shorter-Chain Homologs

In the systematic structure-odor study by Wagner et al. (1999), which encompassed 80 alkylpyrazines, substitution at position 2 of 2-ethyl-3,5-dimethylpyrazine with a propyl group (along with butyl, pentyl, isobutyl, and hexyl groups) resulted in odor thresholds at least 2,200-fold higher than that of the parent 2-ethyl compound [1]. While the study did not include 2,5-dimethyl-3,6-dipropylpyrazine specifically, the class-level inference is that tetrasubstituted pyrazines bearing propyl substituents occupy a distinctly high-threshold region of structure-odor space compared to ethyl- and methyl-substituted congeners. Additionally, the presence of two n-propyl groups (six side-chain carbons total) places this compound near the odor-threshold minimum predicted by Masuda and Mihara (1988), who reported that odor threshold decreases with increasing side-chain carbon number up to pentyl substitution [2]. The compound thus occupies a specific predictive position in the established structure-odor landscape that differs from methyl-only, ethyl-only, or mixed methyl-ethyl pyrazine substitution patterns.

Structure-Odor Class
Class-level
Propyl substitution associated with high-threshold class; ≥2,200-fold higher than ethyl analogs (Wagner 1999).
Positions compound in lower-potency region of odor space; may support subtle background note application.
Class-level inference; direct threshold not determined for this compound.
QSAR Molecular modeling Structure-odor relationships

Evidence-Backed Application Scenarios for 2,5-Dimethyl-3,6-dipropylpyrazine (CAS 40790-33-8) in Flavor Research and Industrial Formulation


Sustained-Release Nutty Background Note in High-Fat Processed Foods

The estimated Log Kow of 4.09 positions 2,5-dimethyl-3,6-dipropylpyrazine as a highly lipophilic flavor compound [1]. In fat-continuous food systems such as chocolate, nut-based spreads, or fried snack seasonings, this compound is expected to partition preferentially into the lipid phase and exhibit slower release kinetics compared to 2,5-dimethylpyrazine (Log Kow 1.03). This creates a prolonged, subtle nutty-hazelnut background note during mastication, complementing more volatile top-note pyrazines. Formulators seeking to avoid the rapid burst-and-fade profile of lower-molecular-weight pyrazines may find this compound's partitioning behavior functionally advantageous.

Differentiation from 2,5-Dimethyl-3,6-diisopropylpyrazine in Hazelnut Flavor Reconstitution

Where a hazelnut or nutty flavor profile is the sensory target, the burnt-phenolic odor character of 2,5-dimethyl-3,6-diisopropylpyrazine [2] precludes its use as a substitute for the dipropyl compound. The consistent nutty-hazelnut descriptor of 2,5-dimethyl-3,6-dipropylpyrazine [3] makes it the structurally appropriate candidate among the C₁₂H₂₀N₂ isomeric pair for hazelnut flavor reconstitution studies. Procurement specifications should explicitly distinguish between the n-propyl and isopropyl isomers to avoid off-note introduction.

Structure-Odor Relationship Research Using a Defined Tetrasubstituted Pyrazine Probe

The compound serves as a valuable molecular probe in quantitative structure-activity relationship (QSAR) studies of pyrazine olfaction. Its tetrasubstituted scaffold with mixed methyl (C1) and linear propyl (C3) substituents fills a specific region of chemical space that remains sparsely populated in published structure-odor datasets [4]. Researchers investigating olfactory receptor activation by alkylpyrazines can use this compound to test the steric tolerance of receptor binding pockets for linear alkyl chains at the 3- and 6-positions, complementing existing data on methyl-, ethyl-, and branched-alkyl pyrazines.

Thermal Process Flavor Development Requiring Higher-Boiling Pyrazine Components

With a boiling point of 109–110 °C at 10 mmHg, 2,5-dimethyl-3,6-dipropylpyrazine is significantly less volatile than methyl- and ethyl-substituted pyrazines (e.g., 2,5-dimethylpyrazine bp ~155 °C at 760 mmHg) [5]. In reaction flavor systems subjected to extrusion, baking, or frying temperatures, this lower volatility reduces evaporative losses during processing, potentially improving flavor yield and consistency. The compound's survival through thermal unit operations, relative to more volatile pyrazine homologs, warrants investigation in process flavor optimization studies.

Application
Selection Property
Validation Focus
High-fat food flavor research
Lipophilicity-driven matrix partitioning
Release kinetics in lipid-rich food models
Hazelnut reconstitution studies
Isomer-specific sensory descriptor (nutty vs burnt-phenolic)
Organoleptic differentiation from branched-chain isomer
Pyrazine QSAR/olfactory receptor research
Tetrasubstituted scaffold with linear propyl chains
Steric tolerance of receptor binding pocket models
Thermal process flavor retention studies
Higher boiling point vs. methyl/ethyl pyrazines
Volatility-related evaporative loss under processing temperatures
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